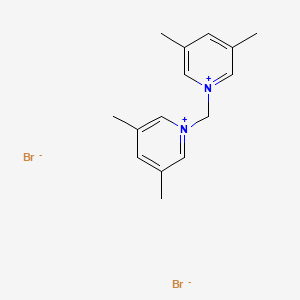amine oxalate](/img/structure/B4968074.png)
[2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as DMPEA-Oxalate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
[2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, [2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been investigated for its potential as an antidepressant and anxiolytic agent. In material science, [2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been studied for its potential as a precursor for the synthesis of metal-organic frameworks. In analytical chemistry, [2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been used as a derivatizing agent for the analysis of various compounds.
Mechanism of Action
The mechanism of action of [2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee is not completely understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
[2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for various conditions.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of [2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee. One direction is to further investigate its potential as an antidepressant and anxiolytic agent, including its safety and efficacy in clinical trials. Another direction is to explore its potential as a precursor for the synthesis of metal-organic frameworks with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
[2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenol with ethylene oxide, followed by the reaction of the resulting product with N-methylethanolamine. The final step involves the reaction of the product with oxalic acid to obtain [2-(3,4-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee as a white crystalline powder.
properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-11-4-5-13(10-12(11)2)16-9-7-14-6-8-15-3;3-1(4)2(5)6/h4-5,10,14H,6-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUXNIKKKKNGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNCCOC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)




![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)

![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)

